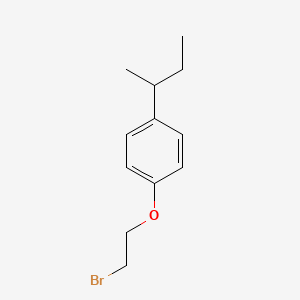
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to a benzene ring substituted with a butan-2-yl group. The molecular formula of this compound is C12H17BrO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The initial step involves the bromination of ethylene glycol to form 2-bromoethanol.
Etherification: The 2-bromoethanol is then reacted with 4-(butan-2-yl)phenol in the presence of a base such as potassium carbonate to form the desired ether linkage.
The reaction conditions typically involve:
Temperature: The reactions are usually carried out at elevated temperatures ranging from 60°C to 100°C.
Solvent: Common solvents used include dimethylformamide or tetrahydrofuran.
Catalysts: Potassium carbonate or sodium hydroxide can be used as catalysts to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or water at temperatures ranging from 50°C to 80°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1-(2-hydroxyethoxy)-4-(butan-2-yl)benzene, 1-(2-aminoethoxy)-4-(butan-2-yl)benzene, and 1-(2-mercaptoethoxy)-4-(butan-2-yl)benzene.
Oxidation: Products include 1-(2-bromoethoxy)-4-(butan-2-yl)benzaldehyde and 1-(2-bromoethoxy)-4-(butan-2-yl)acetophenone.
Reduction: The major product is 1-(2-ethoxy)-4-(butan-2-yl)benzene.
Applications De Recherche Scientifique
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethoxy)-4-(butan-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The ethoxy and butan-2-yl groups can influence the compound’s binding affinity and specificity towards its targets. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene can be compared with similar compounds such as:
1-(2-Chloroethoxy)-4-(butan-2-yl)benzene: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and binding properties.
1-(2-Bromoethoxy)-4-(methyl)benzene: Similar structure but with a methyl group instead of butan-2-yl. It has different steric and electronic effects.
1-(2-Bromoethoxy)-4-(tert-butyl)benzene: Similar structure but with a tert-butyl group instead of butan-2-yl. It shows different stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
144331-40-8 |
|---|---|
Formule moléculaire |
C12H17BrO |
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
1-(2-bromoethoxy)-4-butan-2-ylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-3-10(2)11-4-6-12(7-5-11)14-9-8-13/h4-7,10H,3,8-9H2,1-2H3 |
Clé InChI |
LPHJLEIMYYTTDY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


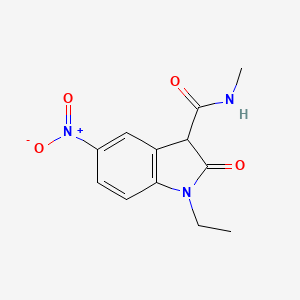
silane](/img/structure/B12556436.png)
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)


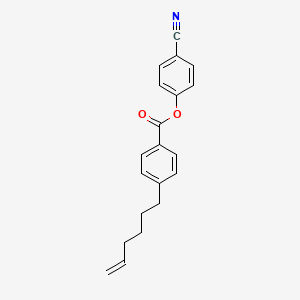
![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)

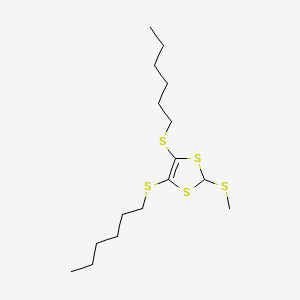
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
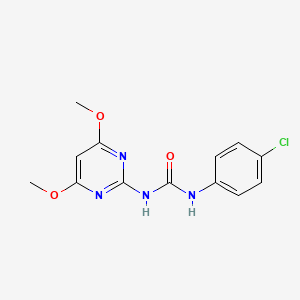
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

